molecular formula C10H14N2OS B14216017 4-Methoxy-3-methylbenzyl carbamimidothioate CAS No. 797764-26-2

4-Methoxy-3-methylbenzyl carbamimidothioate

Cat. No.: B14216017
CAS No.: 797764-26-2
M. Wt: 210.30 g/mol
InChI Key: HMKPNYLCMCIPRT-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzyl carbamimidothioate is a thiourea derivative characterized by a benzyl group substituted with methoxy (–OCH₃) and methyl (–CH₃) groups at the 4- and 3-positions of the aromatic ring, respectively.

Properties

CAS No.

797764-26-2

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(4-methoxy-3-methylphenyl)methyl carbamimidothioate

InChI

InChI=1S/C10H14N2OS/c1-7-5-8(6-14-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3,(H3,11,12)

InChI Key

HMKPNYLCMCIPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CSC(=N)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylbenzyl carbamimidothioate typically involves the reaction of 4-Methoxy-3-methylbenzyl chloride with thiourea under basic conditions. The reaction is carried out in the presence of a base such as triethylamine at room temperature. The general reaction scheme is as follows:

4-Methoxy-3-methylbenzyl chloride+Thiourea4-Methoxy-3-methylbenzyl carbamimidothioate\text{4-Methoxy-3-methylbenzyl chloride} + \text{Thiourea} \rightarrow \text{this compound} 4-Methoxy-3-methylbenzyl chloride+Thiourea→4-Methoxy-3-methylbenzyl carbamimidothioate

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methylbenzyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-Methoxy-3-methylbenzyl carbamimidothioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbenzyl carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The methoxy and methyl substituents on the benzyl ring distinguish 4-methoxy-3-methylbenzyl carbamimidothioate from other derivatives. Key comparisons include:

Compound Substituents Electronic Effects Key References
This compound 4-OCH₃, 3-CH₃ Electron-donating (methoxy), mild steric bulk
Methyl carbamimidothioate –CH₃ Minimal steric hindrance, low lipophilicity
(3-Chlorophenyl)methyl carbamimidothioate 3-Cl Electron-withdrawing (chloro), increased polarity
Heptyl-substituted carbamimidothioate –C₇H₁₅ High lipophilicity, enhanced membrane permeability
  • Steric Considerations : The 3-methyl group introduces moderate steric bulk, which may influence binding pocket accessibility in enzyme inhibition .

Yield and Efficiency :

  • Methyl carbamimidothioate sulfate reacts with aldehydes and ethyl 2-cyanoacetate in methanol/NaOH to yield pyrimidines in >30 min with excellent yields (Table 3 in ).
  • The target compound’s synthesis would likely follow analogous steps, with 4-methoxy-3-methylbenzyl chloride as the alkylating agent .

Physicochemical Properties

  • Lipophilicity : The methoxy group increases solubility in polar solvents compared to alkyl or chloro analogs .
  • Crystal Packing : Carbamimidothioates with aromatic substituents (e.g., phenyl) exhibit Z-configuration across the C=N bond and form hydrogen-bonded networks, as seen in crystal structures .

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